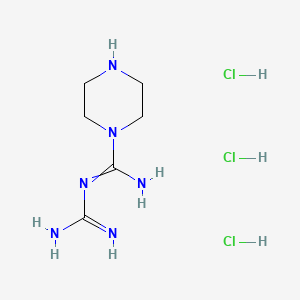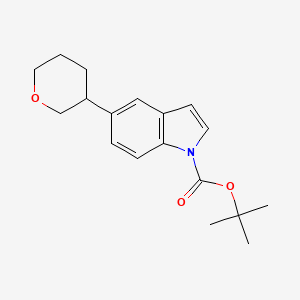
tert-butyl 5-(oxan-3-yl)-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-(tetrahydro-2H-pyran-3-yl)-1H-indole-1-carboxylate: is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-(tetrahydro-2H-pyran-3-yl)-1H-indole-1-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Tetrahydropyran Ring: The tetrahydropyran ring can be introduced via a cyclization reaction. This can be achieved by reacting a suitable precursor with an acid catalyst.
Esterification: The final step involves the esterification of the indole derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the ester group or the indole core to yield reduced products.
Substitution: The compound can undergo substitution reactions, especially at the indole nitrogen or the tetrahydropyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced ester or indole derivatives.
Substitution: Substituted indole or tetrahydropyran derivatives.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It can serve as a ligand in catalytic reactions.
Biology and Medicine:
Pharmacological Studies: The compound can be investigated for its potential pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Drug Development: It can be used as a lead compound in drug discovery programs.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of tert-Butyl 5-(tetrahydro-2H-pyran-3-yl)-1H-indole-1-carboxylate depends on its specific application. In pharmacological studies, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The indole core can engage in π-π interactions, hydrogen bonding, and hydrophobic interactions with biological targets, leading to modulation of their activity.
Comparison with Similar Compounds
- tert-Butyl 5-(2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-yl)-1H-indole-1-carboxylate
- tert-Butyl 5-(2,3-dihydro-1H-pyrrolo[3,4-b]pyridin-1-yl)-1H-indole-1-carboxylate
Comparison:
- Structural Differences: The similar compounds listed above have different heterocyclic rings (pyrroloquinoline and pyrrolopyridine) compared to the tetrahydropyran ring in tert-Butyl 5-(tetrahydro-2H-pyran-3-yl)-1H-indole-1-carboxylate.
- Biological Activity: The presence of different heterocyclic rings can lead to variations in biological activity and specificity towards molecular targets.
- Synthetic Routes: The synthetic routes for these compounds may differ due to the need to introduce different heterocyclic rings.
Conclusion
tert-Butyl 5-(tetrahydro-2H-pyran-3-yl)-1H-indole-1-carboxylate is a versatile compound with potential applications in various fields such as chemistry, biology, medicine, and industry Its unique structure allows it to undergo various chemical reactions, making it a valuable intermediate in synthetic chemistry
Properties
Molecular Formula |
C18H23NO3 |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
tert-butyl 5-(oxan-3-yl)indole-1-carboxylate |
InChI |
InChI=1S/C18H23NO3/c1-18(2,3)22-17(20)19-9-8-14-11-13(6-7-16(14)19)15-5-4-10-21-12-15/h6-9,11,15H,4-5,10,12H2,1-3H3 |
InChI Key |
IZHDWTBJWUGJCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C3CCCOC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide](/img/structure/B14125410.png)
![8-(furan-2-yl)-6-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14125416.png)
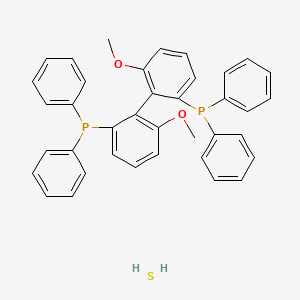
![N-[5-(6-methoxypyridin-3-yl)-6-methylpyridin-2-yl]acetamide](/img/structure/B14125426.png)
![8-(2-aminophenyl)-3-(3-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14125428.png)
![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B14125434.png)
![3-(3-chlorophenyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125435.png)
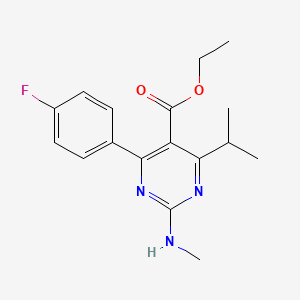
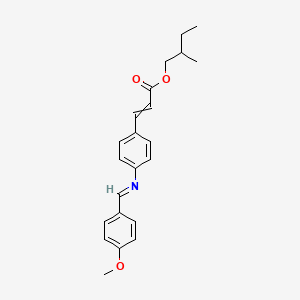
![4-Methyl-2-[(naphthalen-2-yloxy)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B14125461.png)
![1-(4-ethenylbenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125468.png)
![1-(4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125476.png)
![N-(5-chloro-2-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14125481.png)
